molecular formula C9H10O2 B1609955 3-(2-Hydroxyphenyl)propanal CAS No. 53580-62-4

3-(2-Hydroxyphenyl)propanal

Cat. No.: B1609955
CAS No.: 53580-62-4
M. Wt: 150.17 g/mol
InChI Key: GVJHMXWXZBNGRQ-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)propanal is an organic compound with the molecular formula C9H10O2 It is a phenolic aldehyde, characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring and an aldehyde group (-CHO) attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Hydroxyphenyl)propanal can be synthesized through several methods. One common approach involves the condensation of 2-hydroxybenzaldehyde with propanal in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carbon-carbon bond between the aldehyde and the propyl chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents. The product is then purified through techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyphenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-(2-Hydroxyphenyl)propanoic acid.

    Reduction: 3-(2-Hydroxyphenyl)propanol.

    Substitution: Various esters or ethers depending on the substituents introduced.

Scientific Research Applications

3-(2-Hydroxyphenyl)propanal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyphenyl)propanal depends on its specific application. In biological systems, the hydroxyl and aldehyde groups can interact with various molecular targets, such as enzymes or receptors, leading to a range of biological effects. The phenolic structure allows for hydrogen bonding and other interactions that can modulate the activity of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyphenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-(2-Hydroxyphenyl)propanol: Similar structure but with an alcohol group instead of an aldehyde.

    2-Hydroxybenzaldehyde: Lacks the propyl chain, only has the hydroxyl and aldehyde groups attached to the benzene ring.

Uniqueness

3-(2-Hydroxyphenyl)propanal is unique due to the presence of both a hydroxyl group and an aldehyde group attached to a propyl chain. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

3-(2-hydroxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6-7,11H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJHMXWXZBNGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439524
Record name 3-(2-hydroxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53580-62-4
Record name 3-(2-hydroxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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